molecular formula C22H30BNO4 B12076862 tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate

tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate

Cat. No.: B12076862
M. Wt: 383.3 g/mol
InChI Key: WXDBPMQPWPNWTC-UHFFFAOYSA-N
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Description

tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the boronate ester group. The final step involves the formation of the carbamate group. The reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a versatile intermediate for various coupling reactions .

Biology and Medicine

In biology and medicine, this compound can be used in the development of new drugs. Its unique structure allows for the modification of biological molecules, potentially leading to the discovery of new therapeutic agents .

Industry

In industry, the compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components. Its ability to form stable bonds with other organic molecules makes it valuable in materials science .

Mechanism of Action

Properties

Molecular Formula

C22H30BNO4

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methyl]carbamate

InChI

InChI=1S/C22H30BNO4/c1-20(2,3)26-19(25)24-14-15-12-13-18(17-11-9-8-10-16(15)17)23-27-21(4,5)22(6,7)28-23/h8-13H,14H2,1-7H3,(H,24,25)

InChI Key

WXDBPMQPWPNWTC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CNC(=O)OC(C)(C)C

Origin of Product

United States

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